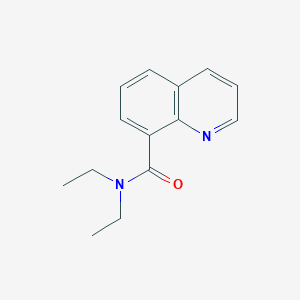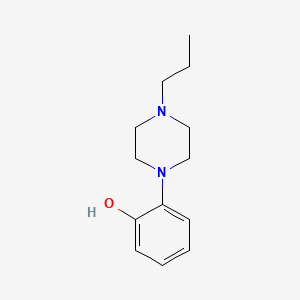
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide, also known as MQC, is a synthetic compound that belongs to the class of quinoline derivatives. MQC has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to be overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has also been shown to have several other biochemical and physiological effects. For example, N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been shown to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress and damage. N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain in conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in laboratory experiments is its high potency and selectivity. N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been shown to exhibit potent activity against cancer cells at low concentrations, which makes it an attractive candidate for further development as an anticancer agent. However, one of the limitations of using N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide. One area of interest is the development of new synthetic methods for producing N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in higher yields and with greater purity. Another area of interest is the development of new formulations of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide that are more soluble in aqueous solutions, which would make it easier to work with in laboratory settings. Additionally, further studies are needed to fully elucidate the mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide and to determine its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form a cyclic imine intermediate. This intermediate is then subjected to a series of chemical transformations to yield N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide is its use as a potential anticancer agent. Several studies have shown that N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20(12-13-5-3-9-18-11-13)17(21)15-8-2-6-14-7-4-10-19-16(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZCMVYSPQASCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
